![molecular formula C19H22ClNO3 B4647882 4-butoxy-N-[2-(2-chlorophenoxy)ethyl]benzamide](/img/structure/B4647882.png)
4-butoxy-N-[2-(2-chlorophenoxy)ethyl]benzamide
Übersicht
Beschreibung
4-butoxy-N-[2-(2-chlorophenoxy)ethyl]benzamide, commonly known as BCE, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. BCE is a synthetic compound that belongs to the family of benzamides and is widely used in the field of medicinal chemistry, biology, and pharmacology. The purpose of
Wissenschaftliche Forschungsanwendungen
BCE has been extensively used in scientific research due to its potential applications in various fields. BCE has been found to exhibit anti-inflammatory, antitumor, and antimicrobial properties. BCE has also been used as a probe in the study of protein-protein interactions and as a ligand in the development of novel drugs. BCE has been shown to inhibit the growth of cancer cells and has been proposed as a potential chemotherapeutic agent.
Wirkmechanismus
The mechanism of action of BCE is not fully understood, but it is believed to involve the inhibition of the activity of enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase. BCE has also been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. The exact mechanism of action of BCE is an active area of research, and further studies are needed to fully elucidate its mode of action.
Biochemical and Physiological Effects
BCE has been shown to exhibit various biochemical and physiological effects. BCE has been found to inhibit the activity of COX-2, which is an enzyme that plays a crucial role in the inflammatory response. BCE has also been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. BCE has been proposed as a potential therapeutic agent for the treatment of cancer and inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
BCE has several advantages for lab experiments. BCE is a synthetic compound that can be easily synthesized in large quantities, making it readily available for research purposes. BCE has also been shown to exhibit potent biological activity, making it an ideal compound for the development of novel drugs. However, BCE also has some limitations for lab experiments. BCE has poor solubility in water, which can limit its use in certain experiments. BCE also has a relatively short half-life, which can make it difficult to study its long-term effects.
Zukünftige Richtungen
There are several future directions for the research of BCE. One potential direction is the development of novel drugs based on the structure of BCE. BCE has been shown to exhibit potent biological activity, and further studies are needed to fully elucidate its mode of action. Another potential direction is the study of the pharmacokinetics and pharmacodynamics of BCE. The exact mechanism of action of BCE is not fully understood, and further studies are needed to fully elucidate its mode of action. Finally, the potential applications of BCE in the treatment of inflammatory diseases and cancer should be further explored. BCE has been shown to exhibit anti-inflammatory and antitumor properties, and further studies are needed to determine its potential as a therapeutic agent.
Eigenschaften
IUPAC Name |
4-butoxy-N-[2-(2-chlorophenoxy)ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClNO3/c1-2-3-13-23-16-10-8-15(9-11-16)19(22)21-12-14-24-18-7-5-4-6-17(18)20/h4-11H,2-3,12-14H2,1H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDDLXYUIMZODHS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NCCOC2=CC=CC=C2Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(3-chlorophenyl)-N'-[2-(4-morpholinylmethyl)benzyl]urea](/img/structure/B4647816.png)
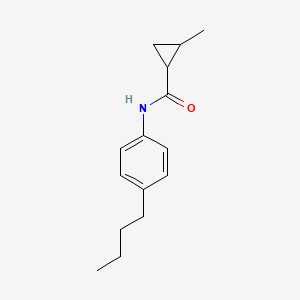
![N-(4-bromo-2-fluorophenyl)-6-cyclopropyl-1-isopropyl-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B4647832.png)
![2-({5-chloro-4-[(4-methylphenyl)sulfonyl]-1,3-thiazol-2-yl}thio)-1-(4-chlorophenyl)ethanone](/img/structure/B4647846.png)
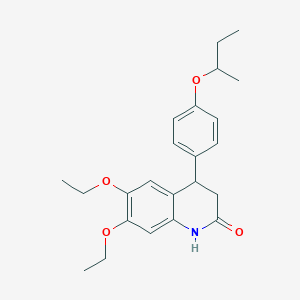
![N-[2-(3,4-diethoxyphenyl)ethyl]-N'-(4-ethoxyphenyl)urea](/img/structure/B4647863.png)

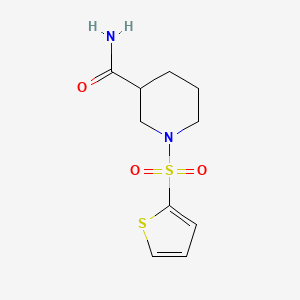
![ethyl 4-[(4-isopropoxy-3-methoxybenzoyl)amino]benzoate](/img/structure/B4647890.png)
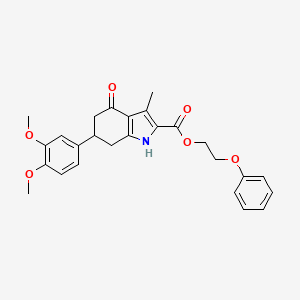
![1-[4-(2-isopropoxyphenoxy)butyl]-1H-1,2,4-triazole](/img/structure/B4647902.png)
![N-[3-(2-ethyl-1-piperidinyl)propyl]-4-methoxybenzenesulfonamide](/img/structure/B4647909.png)
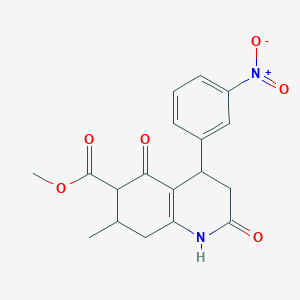
![4-methyl-5-[1-(phenylsulfonyl)-3-piperidinyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B4647912.png)
